3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol
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Overview
Description
3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol is an organic compound with a complex structure that includes a phenyl ring substituted with a 2-methylprop-1-en-1-yl group and a propan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol typically involves the alkylation of a phenyl ring followed by the addition of a propanol group. One common method involves the reaction of 2-methylprop-1-en-1-ylbenzene with a suitable alkylating agent under controlled conditions to introduce the propanol group .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Phase transfer catalysis (PTC) using benzyl triethyl ammonium chloride (BTEAC) has been reported as an effective method for synthesizing similar compounds .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br₂) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
Mechanism of Action
The mechanism of action of 3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenyl-2-propen-1-ol: Shares a similar structure but with different substituents on the phenyl ring.
2-Hydroxy-2-methylpropiophenone: Another compound with a phenyl ring and a hydroxyl group, but with different functional groups.
Uniqueness
3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
142840-05-9 |
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Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-[2-(2-methylprop-1-enyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C13H18O/c1-11(2)10-13-7-4-3-6-12(13)8-5-9-14/h3-4,6-7,10,14H,5,8-9H2,1-2H3 |
InChI Key |
IPIUPXVOKQRCBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1CCCO)C |
Origin of Product |
United States |
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